molecular formula C24H15ClN4O4S B327679 METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B327679
M. Wt: 490.9 g/mol
InChI Key: HMKKQQSETAKBRR-WFFRMWFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains nitrogen, sulfur, and oxygen atoms within its structure, making it a member of the thiadiazolo[3,2-a]pyrimidine family. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

The synthesis of METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free conditions . This method is advantageous due to its efficiency and the use of green chemistry principles, such as the elimination of hazardous solvents and the use of environmentally friendly catalysts.

Chemical Reactions Analysis

Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazolo[3,2-a]pyrimidine core or the aromatic rings .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antioxidant agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets within cells. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . It achieves this by binding to key enzymes and proteins involved in these pathways, thereby preventing their normal function. The presence of the thiadiazolo[3,2-a]pyrimidine core is crucial for its biological activity.

Comparison with Similar Compounds

Methyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate can be compared to other thiadiazolo[3,2-a]pyrimidine derivatives Similar compounds include those with different substituents on the aromatic rings or variations in the heterocyclic core These compounds share similar biological activities but may differ in their potency and specificity

Properties

Molecular Formula

C24H15ClN4O4S

Molecular Weight

490.9 g/mol

IUPAC Name

methyl 4-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H15ClN4O4S/c1-32-23(31)14-8-6-13(7-9-14)19-11-10-15(33-19)12-17-20(26)29-24(27-21(17)30)34-22(28-29)16-4-2-3-5-18(16)25/h2-12,26H,1H3/b17-12-,26-20?

InChI Key

HMKKQQSETAKBRR-WFFRMWFSSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.